molecular formula C16H22ClNO3 B5347041 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide

Cat. No. B5347041
M. Wt: 311.80 g/mol
InChI Key: HAOKOWUZLBYDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as CCPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCPA belongs to a class of compounds called adenosine A1 receptor agonists, which have been shown to have various effects on the body's biochemical and physiological processes. In

Mechanism of Action

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide acts as an agonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When this compound binds to adenosine A1 receptors, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the decrease in cyclic AMP levels. This, in turn, leads to various physiological effects such as the reduction of heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its effects on heart rate and blood pressure, this compound has also been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. These effects are thought to be mediated by the activation of adenosine A1 receptors in various tissues throughout the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to specifically study the effects of adenosine A1 receptor activation without the interference of other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are many potential future directions for research on 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. One area of interest is in the development of new adenosine A1 receptor agonists with improved pharmacological properties, such as longer half-lives and increased selectivity. Another area of interest is in the study of the effects of this compound on various disease states, such as cardiovascular disease, neurodegenerative disorders, and inflammation. Overall, this compound has great potential for advancing our understanding of adenosine A1 receptor signaling and its role in various physiological processes.

Synthesis Methods

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with 2-(hydroxymethyl)cyclohexanone, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final this compound compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential applications in scientific research. One of the most notable applications is in the study of adenosine A1 receptors, which are involved in various physiological processes such as regulation of heart rate, blood pressure, and neuronal activity. This compound has been shown to selectively activate adenosine A1 receptors, making it a useful tool for studying the effects of adenosine A1 receptor activation on these processes.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-11(21-15-10-6-3-7-12(15)17)16(20)18(2)13-8-4-5-9-14(13)19/h3,6-7,10-11,13-14,19H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKOWUZLBYDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCCCC1O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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